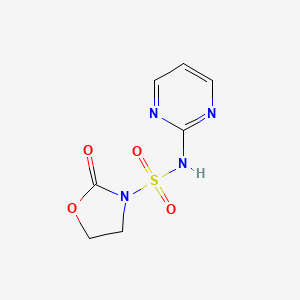

2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-N-pyrimidin-2-yl-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-8-2-1-3-9-6/h1-3H,4-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUYIBWEYGHASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: 2-oxo-1,3-oxazolidine-3-sulfonamide

- Molecular Formula: C₃H₆N₂O₄S

- Molecular Weight: 166.16 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Enzyme Inhibition

One of the primary applications of this compound lies in its role as an inhibitor of specific enzymes relevant to various diseases:

- Phosphoglycerate Dehydrogenase (PHGDH) Inhibition:

- The compound has been identified as a potential inhibitor of PHGDH, an enzyme that plays a crucial role in the biosynthesis of L-serine. High levels of PHGDH are associated with certain cancers, including melanoma and breast cancer. Inhibiting this enzyme could reduce cancer cell growth by limiting the availability of serine and NADPH necessary for tumor survival .

Antimicrobial Activity

Research indicates that derivatives of oxazolidines, including 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide, exhibit antimicrobial properties:

- Mechanism: These compounds can disrupt bacterial protein synthesis, making them effective against various strains of bacteria, including resistant ones .

Neurological Applications

The compound may also play a role in neurological research:

- Glutamatergic Neurotransmission: Dysfunction in glutamatergic neurotransmission is implicated in several neurological disorders. Compounds that modulate this pathway are being investigated for their potential to treat conditions such as epilepsy .

Case Study: Cancer Treatment

A study highlighted the effectiveness of compounds similar to 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide as PHGDH inhibitors:

| Compound | Target Enzyme | Effectiveness | Reference |

|---|---|---|---|

| 2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide | PHGDH | Significant reduction in cell proliferation | |

| Related Compound X | PHGDH | Moderate inhibition |

This table illustrates the comparative effectiveness of various compounds targeting PHGDH.

Case Study: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antibacterial properties against resistant strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide | Staphylococcus aureus | 32 µg/mL | |

| Compound Y | Escherichia coli | 64 µg/mL |

These findings demonstrate the potential of the compound in combating antibiotic-resistant bacteria.

Wirkmechanismus

The mechanism of action of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Sulfadiazine Derivatives

Sulfadiazine derivatives, such as N4-(4-hydroxybenzylidene)hydrazinoacetylamino-N1-(pyrimidin-2-yl)benzensulfonamide (4a5), exhibit enhanced antioxidant activity compared to the parent compound sulfadiazine. Compound 4a5 demonstrates a scavenging ability of 93.17 ± 0.64%, which is 8.4 times higher than sulfadiazine (11.15 ± 0.24%) and comparable to ascorbic acid (97.08 ± 0.52%) . The pyrimidine moiety and sulfonamide group in 4a5 contribute to its efficacy, similar to the target compound.

| Compound | Core Structure | Scavenging Ability (%) | Activity vs. Sulfadiazine |

|---|---|---|---|

| Sulfadiazine (1a) | Pyrimidine-sulfonamide | 11.15 ± 0.24 | Baseline |

| 4a5 (Derivative of 1a) | Pyrimidine-sulfonamide + hydrazinoacetyl | 93.17 ± 0.64 | 8.4× higher |

| Target Compound | Oxazolidine-sulfonamide + pyrimidine | Data not available | Hypothesized similar |

Thiazolidinone Derivatives

Compound 3-oxo-2-(5-oxo-3-(4-sulfamoyl phenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide (19) incorporates a thiazolidinone ring instead of oxazolidine. This structural variation impacts reactivity and biological interactions. The synthesis involves condensation of 3-oxo-N-(pyrimidin-2-yl)butanamide with sulfonamide isothiocyanate, followed by cyclization with chloroacetyl chloride .

Biologische Aktivität

The compound 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide has garnered attention for its potential biological activities, particularly as an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH) , an enzyme implicated in various cancer types. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide can be represented as follows:

This structure features an oxazolidine core, which is known for its diverse biological activities.

The primary mechanism by which 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide exerts its effects is through the inhibition of PHGDH. This enzyme catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate , a critical step in the biosynthesis of L-serine. Elevated levels of PHGDH have been associated with the proliferation of certain cancer cells, making it a target for therapeutic intervention .

Inhibition of Cancer Cell Growth

Research indicates that compounds inhibiting PHGDH can significantly reduce cancer cell growth. For instance, studies have shown that various oxazolidine derivatives exhibit cytotoxic properties against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.20 to 48.0 μM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide and related compounds:

| Compound | Target Enzyme | IC50 (μM) | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|---|

| 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide | PHGDH | TBD | A549, MDA-MB-231 | Inhibition of serine biosynthesis |

| SK228 | Unknown | 0.20 | A549 | Induction of apoptosis via caspase activation |

| Benzimidazole derivatives | NF-kB | 0.59–4.79 | HCT15, ACHN | Inhibition of NF-kB activity |

Case Studies

- Inhibition Studies : A study demonstrated that 2-oxo-N-(pyrimidin-2-yl)oxazolidine derivatives effectively inhibited PHGDH activity in vitro, leading to decreased L-serine levels in treated cells. This reduction correlated with reduced proliferation rates in various cancer cell lines .

- Cytotoxicity Assessment : In a comparative analysis, oxazolidine derivatives were tested against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (from ) |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å |

| Resolution range | 0.84–1.02 Å |

| R1/wR2 | 0.042/0.112 |

Q. Table 2. Recommended Docking Parameters (AutoDock Vina)

| Parameter | Setting |

|---|---|

| Exhaustiveness | 32 |

| Grid box dimensions | 25 × 25 × 25 ų |

| Scoring function | Vinardo (default) |

| Number of poses | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.